molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2378106
CAS No.: 851719-32-9
M. Wt: 401.48
InChI Key: RNMUIVFSFMFJBW-UHFFFAOYSA-N
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Description

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound, often explored for its diverse chemical properties and potential applications in various fields such as medicine and industry. Its structure comprises a methanesulfonamide group attached to a phenyl ring that is further substituted with a dihydropyrazolyl moiety, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.

Example Reaction Sequence:

  • Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.

  • Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.

  • Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:

  • Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be reduced using agents such as sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Catalysts: : Acidic or basic catalysts for facilitating substitution reactions

Major Products Formed

Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.

Scientific Research Applications

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:

  • Chemistry: : Studied for its unique chemical properties and reactions.

  • Biology: : Potential inhibitor of specific enzymes due to its complex structure.

  • Medicine: : Investigated for anti-inflammatory and analgesic properties.

  • Industry: : Potential use in material science for developing novel compounds with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.

  • Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.

  • Pathways Involved: : Modulation of inflammatory and pain signaling pathways.

Comparison with Similar Compounds

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.

Similar Compounds

  • N-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Different aromatic substitution leading to altered biological activity.

  • N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Similar structure with variations in the phenyl ring substitution pattern.

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUIVFSFMFJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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